molecular formula C22H17FN2OS B3618568 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone

Cat. No. B3618568
M. Wt: 376.4 g/mol
InChI Key: LWBCEEFPZPQCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in various biological processes such as DNA replication and protein synthesis. It has also been suggested that it may act by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various types of cancer cells. It has also been shown to have antibacterial and antifungal activities. Additionally, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone in lab experiments is its potential to inhibit the growth of cancer cells and microorganisms. Additionally, it has potential as a fluorescent probe for imaging biological systems. However, one of the limitations of using this compound in lab experiments is its potential toxicity and limited solubility.

Future Directions

There are several future directions for the study of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone. One direction is to further investigate its mechanism of action and physiological effects. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Additionally, further research could be done to improve its solubility and reduce its potential toxicity.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone has potential applications in various fields of scientific research. It has been studied for its antitumor, antibacterial, and antifungal activities. It has also been shown to have potential as an anti-inflammatory and analgesic agent. Additionally, it has been studied for its potential as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2OS/c23-18-12-10-17(11-13-18)21(26)15-27-22-24-19-8-4-5-9-20(19)25(22)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBCEEFPZPQCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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